Methyl oleanolate Methyl oleanolate Oleanolic acid methylester analytical standard provided with w/w absolute assay, to be used for quantitative titration.
Methyl oleanolate is a natural product found in Musanga cecropioides, Terminalia alata, and other organisms with data available.
Brand Name: Vulcanchem
CAS No.: 1724-17-0
VCID: VC21345263
InChI: InChI=1S/C31H50O3/c1-26(2)15-17-31(25(33)34-8)18-16-29(6)20(21(31)19-26)9-10-23-28(5)13-12-24(32)27(3,4)22(28)11-14-30(23,29)7/h9,21-24,32H,10-19H2,1-8H3/t21-,22-,23+,24-,28-,29+,30+,31-/m0/s1
SMILES: CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)O)C)C)C2C1)C)C(=O)OC)C
Molecular Formula: C31H50O3
Molecular Weight: 470.7 g/mol

Methyl oleanolate

CAS No.: 1724-17-0

Cat. No.: VC21345263

Molecular Formula: C31H50O3

Molecular Weight: 470.7 g/mol

* For research use only. Not for human or veterinary use.

Methyl oleanolate - 1724-17-0

CAS No. 1724-17-0
Molecular Formula C31H50O3
Molecular Weight 470.7 g/mol
IUPAC Name methyl (4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-hydroxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate
Standard InChI InChI=1S/C31H50O3/c1-26(2)15-17-31(25(33)34-8)18-16-29(6)20(21(31)19-26)9-10-23-28(5)13-12-24(32)27(3,4)22(28)11-14-30(23,29)7/h9,21-24,32H,10-19H2,1-8H3/t21-,22-,23+,24-,28-,29+,30+,31-/m0/s1
Standard InChI Key BTXWOKJOAGWCSN-JBYJGCOVSA-N
Isomeric SMILES C[C@]12CC[C@@H](C([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)OC)C)C)(C)C)O
SMILES CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)O)C)C)C2C1)C)C(=O)OC)C
Canonical SMILES CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)O)C)C)C2C1)C)C(=O)OC)C

Chemical Identity and Structure

Methyl oleanolate, also known as oleanolic acid methyl ester, is a naturally occurring triterpene compound with the CAS number 1724-17-0 . Its molecular formula is C31H50O3 with a molecular weight of 470.73 g/mol . The compound belongs to the pentacyclic triterpene family, specifically classified among the oleanane-type triterpenes.

The IUPAC name for methyl oleanolate is methyl (4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-hydroxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate . This compound is chemically characterized by a five-ring structure typical of triterpenes with a methyl ester group at position 28 and a hydroxyl group at position 3. The compound features a complex stereochemistry that is critical to its biological functions and interactions with cellular targets.

Synonyms and Alternative Nomenclature

Methyl oleanolate has several synonyms in scientific literature and commercial contexts:

  • Methyl oleanate

  • Oleanolic acid methyl ester

  • METHYLOLEANOLATE

  • Virgaureagenin B Methyl ester

  • 3β-Hydroxyolean-12-en-28-oic acid methyl ester

  • (3β)-3-Hydroxy-olean-12-en-28-oic acid methyl ester

Physical and Chemical Properties

Methyl oleanolate exhibits distinctive physical and chemical properties that influence its behavior in biological systems and chemical reactions. The compound is characterized by its relatively high melting and boiling points, reflecting its complex molecular structure and molecular weight.

Physical Properties

The physical properties of methyl oleanolate have been experimentally determined and computationally predicted, as summarized in the following table:

PropertyValueSource
Melting Point200-205°C
Boiling Point526.1±50.0°C at 760 mmHg
Density1.07±0.1 g/cm³ (Predicted)
1.1±0.1 g/cm³
Flash Point190.7±22.9°C
Index of Refraction1.542
Vapor Pressure0.0±3.1 mmHg at 25°C

These physical properties indicate that methyl oleanolate is a solid at room temperature with relatively high thermal stability. The compound has limited volatility, as evidenced by its high boiling point and low vapor pressure.

Chemical Properties

The chemical behavior of methyl oleanolate is dictated by its functional groups and molecular structure:

PropertyValueSource
LogP9.520 (estimated)
9.52
pKa15.15±0.70 (Predicted)
PSA (Polar Surface Area)46.53000
Exact Mass470.376007

The high LogP value of 9.52 indicates strong lipophilicity, suggesting that methyl oleanolate has poor water solubility and high membrane permeability. This property has significant implications for its pharmacokinetics and potential applications in drug delivery systems. The compound contains two main functional groups: a hydroxyl group at C-3 position that can participate in hydrogen bonding and a methyl ester group at C-28 that can undergo hydrolysis under appropriate conditions.

Natural Sources and Occurrence

Methyl oleanolate has been identified in several plant species and natural sources. The compound exists naturally in certain plant families and can also be derived from oleanolic acid, which is more widely distributed in the plant kingdom.

Natural Distribution

Methyl oleanolate has been reported in several plant species including:

  • Gibbaria ilicifolia

  • Euphorbia paralias

The distribution of methyl oleanolate in plants suggests its potential ecological role in plant defense mechanisms against pathogens and herbivores. The compound is typically found in the leaves, stems, roots, and bark of these plants, often alongside other triterpenes and secondary metabolites.

Classification ElementInformationSource
GHS SymbolGHS07
Signal WordWarning
Hazard StatementsH315-H319
Precautionary StatementsP264-P280-P302+P352-P337+P313-P305+P351+P338-P362+P364-P332+P313
Risk Statements36/37/38
Safety Statements22-36/37/39

The hazard statements (H315-H319) indicate that the compound can cause skin irritation and serious eye irritation. Appropriate safety measures should be taken when handling methyl oleanolate, including wearing protective gloves, clothing, and eye/face protection as indicated in the safety statements.

ManufacturerProduct NumberProduct DescriptionPackagingPrice (USD)
TRCM330138MethylOleanolate10mg$200
Biosynth CarbosynthFO65861Oleanolic acid methyl ester10mg$65
Biosynth CarbosynthFO65861Oleanolic acid methyl ester50mg$200
Biosynth CarbosynthFO65861Oleanolic acid methyl ester100mg$300
ChemSceneCS-M3610Methyloleanolate10mg$80

This pricing data, last updated in December 2021, indicates that methyl oleanolate is a relatively high-value chemical reagent . The price points suggest specialized applications in research settings rather than bulk industrial use. The variation in pricing across suppliers also highlights the importance of market research when procuring this compound for scientific studies.

Chemical Identifiers and Computational Descriptors

Various chemical identifiers and computational descriptors have been established for methyl oleanolate to facilitate its cataloging in chemical databases and computational analyses.

Chemical Identifiers

Identifier TypeValueSource
PubChem CID92900
InChIInChI=1S/C31H50O3/c1-26(2)15-17-31(25(33)34-8)18-16-29(6)20(21(31)19-26)9-10-23-28(5)13-12-24(32)27(3,4)22(28)11-14-30(23,29)7/h9,21-24,32H,10-19H2,1-8H3/t21-,22-,23+,24-,28-,29+,30+,31-/m0/s1
InChIKeyBTXWOKJOAGWCSN-JBYJGCOVSA-N
SMILESC[C@]12CCC@@HO

These identifiers provide standardized ways to represent the structure of methyl oleanolate in computational chemistry and cheminformatics applications. The InChI string and SMILES notation encode the complete molecular structure, including stereochemistry, which is essential for accurate structural representation in databases and computational studies.

Chemical Reactivity and Structure-Activity Relationships

The chemical reactivity of methyl oleanolate is primarily determined by its functional groups and their positions within the pentacyclic structure. The 3β-hydroxyl group and the C-28 methyl ester group are key sites for potential chemical modifications.

The hydroxyl group at C-3 position can undergo various reactions including oxidation (to form a ketone), esterification, and etherification. The methyl ester group at C-28 can undergo hydrolysis to yield oleanolic acid, which has been more extensively studied for its biological activities. The C-12/C-13 double bond within the C ring can participate in addition reactions, providing another site for structural modifications.

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